molecular formula C8H11ClN4O2S2 B8276555 3-azido-N-(tert-butyl)-5-chlorothiophene-2-sulfonamide

3-azido-N-(tert-butyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B8276555
M. Wt: 294.8 g/mol
InChI Key: MEZPVPLUWHRSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azido-N-(tert-butyl)-5-chlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C8H11ClN4O2S2 and its molecular weight is 294.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-azido-N-(tert-butyl)-5-chlorothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-azido-N-(tert-butyl)-5-chlorothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-azido-N-(tert-butyl)-5-chlorothiophene-2-sulfonamide

Molecular Formula

C8H11ClN4O2S2

Molecular Weight

294.8 g/mol

IUPAC Name

3-azido-N-tert-butyl-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C8H11ClN4O2S2/c1-8(2,3)12-17(14,15)7-5(11-13-10)4-6(9)16-7/h4,12H,1-3H3

InChI Key

MEZPVPLUWHRSPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(S1)Cl)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 311A (1.01 g, 3.99 mmol) in tetrahydrofuran (32 mL) at −78° C. was treated with dropwise addition of sec-BuLi (1.4 M in hexane, 2.1 equivalents). The reaction was warmed to −20° C. and stirred for 30 minutes, treated with a solution of tosyl azide (1.1 equivalent) in tetrahydrofuran (7 mL) at −20° C., stirred at 25° C. for 18 hours. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel, eluting with a gradient of 30% dichloromethane in hexane to 100% dichloromethane to give approximately a 2:1 mixture of starting material to the title compound.
Quantity
1.01 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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